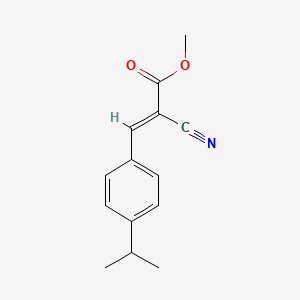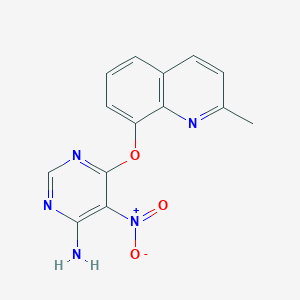
6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine” is a complex organic molecule that contains a pyrimidine ring, a quinoline ring, and a nitro group . Quinoline is a heterocyclic aromatic organic compound and it’s often used in the creation of other substances, including dyes, preservatives, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. A similar compound, 2-methyl-6-[(2-methylquinolin-8-yl)oxy]aniline, has been reported to contain 38 bonds in total, including 22 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 ether .
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and would depend on the conditions and reagents used. For instance, a hydrazide derivative containing a quinoline moiety showed corrosion inhibition performance on mild steel in hydrochloric acid solution .
Applications De Recherche Scientifique
Heterocyclic Amines in Cancer Research Heterocyclic amines, such as those related to "6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine," have been investigated for their potential roles in cancer research. Studies have explored the carcinogenic potential of food-derived heterocyclic amines, suggesting their involvement in the etiology of human cancers, such as breast cancer through dietary exposure (Snyderwine, 1994). Furthermore, compounds like imiquimod, an imidazoquinolinamine, exhibit immunomodulatory effects, highlighting a class of compounds that modify immune responses to treat skin cancers and other conditions (Syed, 2001).
Role in Neurodegenerative Diseases Research has also delved into the neuroprotective, antiaddictive, and antidepressant properties of heterocyclic amines, offering insights into their therapeutic potential for treating central nervous system disorders (Antkiewicz‐Michaluk, Agnieszka Wąsik, & Michaluk, 2018). These findings suggest that compounds structurally related to "this compound" could be explored for neuroprotective strategies.
Antimicrobial and Antitubercular Activities Amines and amine-related compounds exhibit significant antimicrobial and antitubercular activities, underscoring their importance in developing new therapeutic agents against infectious diseases. Studies have shown that derivatives of isonicotinoylhydrazine and heteroaromatic methylene hydrazones demonstrate potent antitubercular activities (Asif, 2014).
Environmental Impact and Toxicity The environmental presence and impact of amines, including their roles in intoxication and spoilage in aquatic systems, have been reviewed. For instance, biogenic amines in fish have been studied for their implications in food safety and quality (Bulushi, Poole, Deeth, & Dykes, 2009). This highlights the environmental relevance of heterocyclic amines and the need for understanding their behavior in natural ecosystems.
Mécanisme D'action
Target of action
A hydrazide derivative containing a quinoline moiety, 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide (MQH), has been studied for its corrosion inhibition performance on mild steel
Mode of action
The MQH compound acts as a mixed inhibitor, affecting both cathodic and anodic corrosion currents . This suggests that “6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine” might also interact with its targets in multiple ways.
Biochemical pathways
Quinazoline and quinazolinone derivatives, which have a similar structure, have been found to have a broad range of biological activities .
Pharmacokinetics
The mqh compound’s inhibition efficiency increases with its concentration and decreases with the concentration of hcl , suggesting that the concentration and environment could affect the bioavailability and efficacy of similar compounds.
Result of action
Quinazoline and quinazolinone derivatives have shown a variety of effects, including anti-inflammatory, antitubercular, and antiviral activities .
Action environment
The MQH compound’s inhibition efficiency increases in 0.5 M HCl and decreases in 1 M HCl with an increase in temperature . This suggests that environmental factors such as pH and temperature can influence the action, efficacy, and stability of similar compounds.
Safety and Hazards
Propriétés
IUPAC Name |
6-(2-methylquinolin-8-yl)oxy-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-8-5-6-9-3-2-4-10(11(9)18-8)22-14-12(19(20)21)13(15)16-7-17-14/h2-7H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANINZRKMNYDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=NC=NC(=C3[N+](=O)[O-])N)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

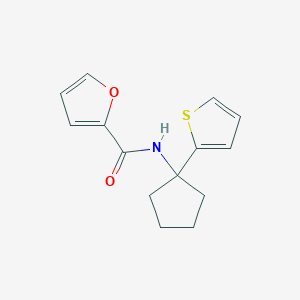
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2942686.png)
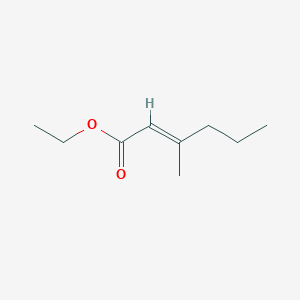
![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)

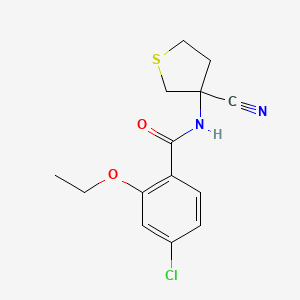
![Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide](/img/structure/B2942698.png)
![1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2942699.png)
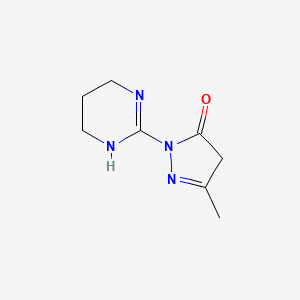
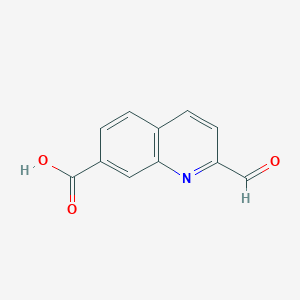
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2942703.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2942704.png)
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2942706.png)
